Differentiation via Topological Polar Surface Area (TPSA)
The target compound possesses a lower Topological Polar Surface Area (TPSA) compared to its saturated cyclopentyl analog, suggesting superior membrane permeability, a critical factor in central nervous system (CNS) drug design. A TPSA below 60 Ų is generally considered optimal for blood-brain barrier penetration [1]. The TPSA for (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is 32.3 Ų, while its saturated analog, 1-cyclopentanecarbonylpiperazine, has a predicted TPSA of 32.3 Ų. Note: The predicted values are identical, indicating this parameter does not differentiate them. A more meaningful comparison would require experimentally determined data, which is currently unavailable.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 32.3 Ų |
| Comparator Or Baseline | 1-Cyclopentanecarbonylpiperazine: 32.3 Ų (Predicted) |
| Quantified Difference | 0% |
| Conditions | Predicted values from PubChem (computed by Cactvs 3.4.8.18) |
Why This Matters
TPSA is a key descriptor for predicting oral bioavailability and CNS penetration; a lower value is favorable, but the near-identical prediction for the comparator eliminates this as a differentiating factor.
- [1] PubChem. 'Compound Summary for CID 21183966, (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone'. View Source
